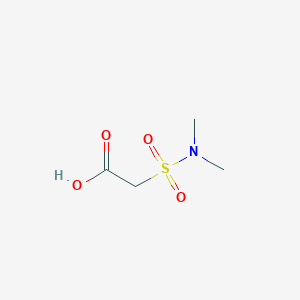

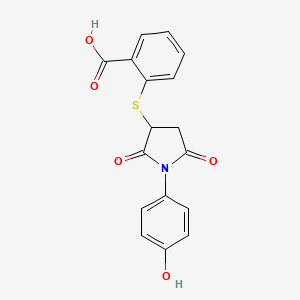

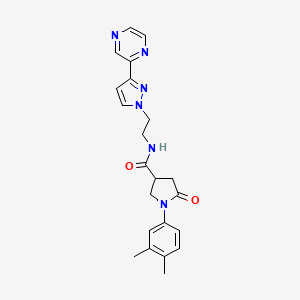

![molecular formula C19H16O6 B2427629 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate CAS No. 384363-37-5](/img/structure/B2427629.png)

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Methoxycarbonyl)-5-methylbenzoic acid” is an organic compound that has a molecular formula of CHO and an average mass of 194.184 Da . It contains both methoxycarbonyl and methyl functional groups .

Synthesis Analysis

While specific synthesis methods for “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” were not found, similar compounds like “3-(Methoxycarbonyl)-5-methylbenzoic acid” and “Methyl 3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate” have been synthesized .

Molecular Structure Analysis

The molecular structure of “3-(Methoxycarbonyl)-5-methylbenzoic acid” has been analyzed and its molecular formula is CHO .

Chemical Reactions Analysis

The reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . This might provide some insight into the potential reactions of “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate”.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methoxycarbonyl)-5-methylbenzoic acid” include an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiangiogenic Activity

A study conducted by Romagnoli et al. (2015) focused on compounds characterized by a 2-methoxy/ethoxycarbonyl group, including derivatives similar to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate. These compounds showed notable antiproliferative activity against cancer cells and potent vascular disrupting properties due to their effect on vascular endothelial cells. The most promising compound in this series displayed in vitro and in vivo antitumor activity in a murine model, comparable to combretastatin A-4 phosphate. The compound also bound to the colchicine site of tubulin, induced apoptosis, and inhibited cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

Reaction Studies with Furan

Giles et al. (1991) researched the reactions of methoxydehydrobenzenes with furans, including 3-methoxydehydrobenzene and 3-(methoxycarbonyl)dehydrobenzene. They observed the cycloadducts formed from these reactions and discussed the results in terms of an asynchronous, concerted, biradicaloid reaction pathway. This study helps in understanding the chemical behavior of compounds similar to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate (Giles et al., 1991).

Leukotriene B4 Inhibitory Activity

Kuramoto et al. (2008) synthesized a series of 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives, assessing their leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines. These compounds, including those structurally related to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate, showed strong inhibition of calcium mobilization in cells and growth inhibition in human pancreatic cancer cells (Kuramoto et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Furan derivatives, such as “Methyl 3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate”, have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . This suggests potential future directions for the study and application of “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” in the field of antimicrobial research.

Eigenschaften

IUPAC Name |

methyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(7-8-16(15)24-11)25-18(20)12-5-4-6-13(9-12)22-2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHLUUCPZCKMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

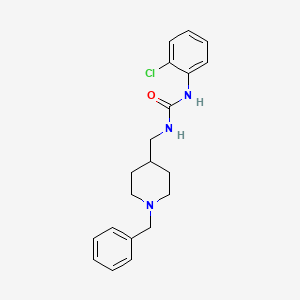

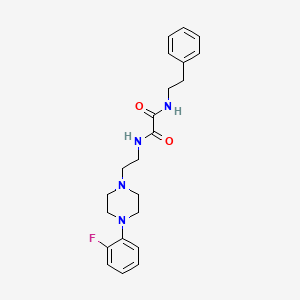

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2427551.png)

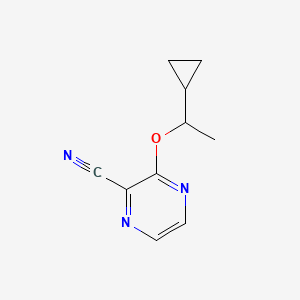

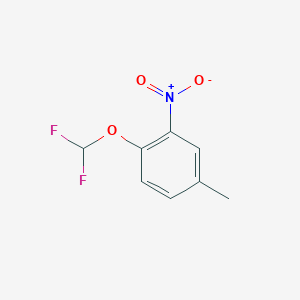

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2427552.png)

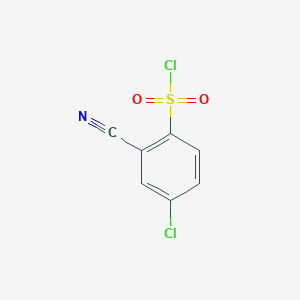

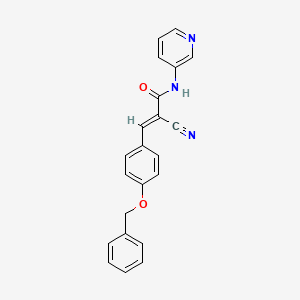

![(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2427565.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2427567.png)